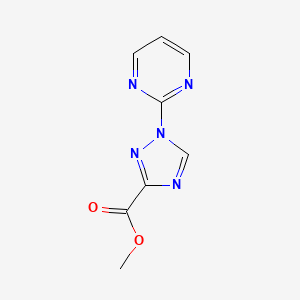
N-(allyloxy)-4-fluorobenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It may include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, etc. These properties can often be found in databases or determined experimentally .科学的研究の応用
Asymmetric Synthesis
N-(allyloxy)-4-fluorobenzenecarboxamide derivatives, particularly those with terminally substituted allyl systems, are valuable in the field of asymmetric synthesis. They serve as excellent substrates for Mo-catalyzed asymmetric allylic alkylation, yielding products with high enantioselectivity. These products, due to the presence of a double bond, offer versatile opportunities for further chemical modifications, including metathesis reactions. This makes them significant for synthesizing a range of chiral molecules (Trost, Dogra, & Franzini, 2004).
Biodegradation Research
In biodegradation research, derivatives like 1-allyloxy-4-propoxybenzene have been studied for their environmental impact, particularly their biodegradability in soil. This research is crucial for understanding the ecological fate of these compounds, especially when considered for use as commercial insect control agents. Laboratory experiments with strains of Pseudomonas putida have shown that certain strains can metabolize these compounds, indicating their potential for biodegradation (Ebrahimi & Plettner, 2014).
Electrochromic Materials
In the field of materials science, derivatives of this compound are utilized in the synthesis of novel aromatic polyamides with electrochromic properties. These polyamides, which exhibit good solubility and thermal stability, can be processed into films and have applications in smart window technologies and various electronic devices (Liou & Chang, 2008).
Drug Discovery and Metabolism Studies
In drug discovery, fluorine-containing derivatives like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide have been used extensively. The use of 19F-nuclear magnetic resonance (NMR) in these studies supports the selection of drug candidates by providing detailed information about their metabolic fate and excretion balance, which is crucial for assessing the safety and efficacy of new pharmaceuticals (Monteagudo et al., 2007).
Herbicidal Activity
N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives, which include this compound structures, have been synthesized and evaluated for their herbicidal activity. Some of these compounds have shown significant efficacy against certain types of grasses and are considered for use in agriculture to protect crops like soybean, rape, and cotton (Liu et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-fluoro-N-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-7-14-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECUNQGDFERLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

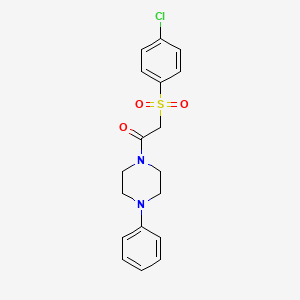
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)
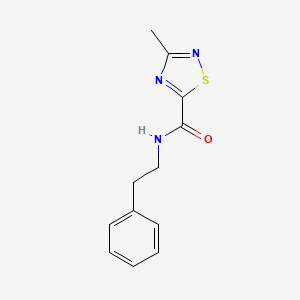
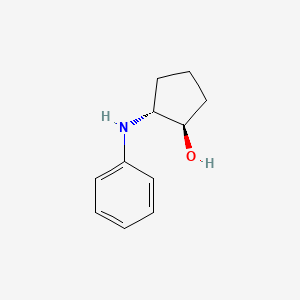

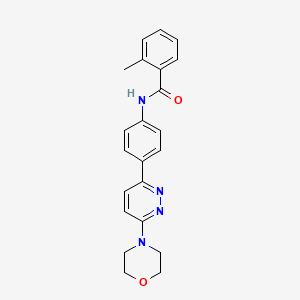
![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)


![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)

